molecular formula C18H11F2N3OS B2518761 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 801266-80-8

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Número de catálogo: B2518761
Número CAS: 801266-80-8
Peso molecular: 355.36
Clave InChI: JVUKQFKTYKMJLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic small molecule featuring a benzamide core linked to an imidazo[2,1-b]thiazole scaffold, a structure recognized for its significant potential in antimicrobial research . Its primary research value lies in the investigation of novel anti-mycobacterial agents, specifically for the study of Tuberculosis (TB) . The compound is designed to act as a potential inhibitor of Mycobacterium tuberculosis (Mtb) Pantothenate Synthetase (PS), a crucial enzyme for the pathogen's survival and persistence . This enzyme is a validated drug target because it is essential for the synthesis of pantothenate (Vitamin B5) in microbes, while mammals must acquire it from their diet, offering a potential window for selective therapeutic action . The integration of the imidazo[2,1-b]thiazole moiety, a privileged structure in medicinal chemistry, is associated with diverse pharmacological activities and is known to contribute to promising antitubercular profiles in related compounds . In silico analyses of analogous structures suggest that this chemotype generally exhibits favorable drug-likeness properties and good oral bioavailability, making it a valuable chemical tool for probing biochemical pathways in infectious disease research . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2,4-difluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3OS/c19-12-3-6-14(15(20)9-12)17(24)21-13-4-1-11(2-5-13)16-10-23-7-8-25-18(23)22-16/h1-10H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUKQFKTYKMJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.

    Substitution Reactions: The imidazo[2,1-b]thiazole intermediate is then subjected to substitution reactions to introduce the phenyl group at the 6-position.

    Formation of Benzamide: The final step involves the coupling of the substituted imidazo[2,1-b]thiazole with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Aplicaciones Científicas De Investigación

The compound has been primarily studied for its antimicrobial and anticancer properties. Preliminary research indicates that it shows substantial activity against Mycobacterium tuberculosis by inhibiting Pantothenate synthetase, an enzyme essential for coenzyme A biosynthesis. This inhibition disrupts critical metabolic pathways, leading to bacterial cell death.

Antimicrobial Properties:

  • Target Pathogen: Mycobacterium tuberculosis
  • Mechanism: Inhibition of Pantothenate synthetase
  • Outcome: Disruption of essential metabolic pathways leading to cell death

Anticancer Properties:
Compounds with similar structural characteristics have demonstrated cytotoxic effects on various human tumor cell lines. The specific interactions of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide with cancer cells are under investigation, but its potential as a lead compound for developing new anticancer agents is promising.

Research Findings and Case Studies

Several studies have explored the applications of this compound in greater detail:

  • Inhibition Studies:
    Research has focused on understanding the binding affinities of this compound to specific biological targets. For example:
    • Surface plasmon resonance techniques indicated strong binding to target enzymes involved in disease pathways.
  • Cell Line Experiments:
    In vitro studies using various cancer cell lines have shown that treatment with this compound leads to reduced cell viability and proliferation. Notable results include:
    • Significant reduction in tumor growth in treated cell lines compared to controls.
  • Animal Models:
    Preliminary in vivo studies demonstrated that administration of the compound resulted in significant reductions in tumor size in mouse models, supporting its therapeutic potential against cancer .

Mecanismo De Acción

The mechanism of action of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]Thiazole Derivatives with COX-2 Inhibitory Activity

  • Compound 6a (N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)Phenyl)Imidazo[2,1-b]Thiazol-5-yl)Methanamine) Structure: A methylsulfonyl group at the para position of the phenyl ring and a dimethylaminomethyl substituent at C-5 of the imidazo[2,1-b]thiazole. Activity: Potent COX-2 inhibitor (IC50 = 0.08 µM) with high selectivity (SI = 313.7) over COX-1. Key Insight: The methylsulfonyl group is critical for COX-2 selectivity, while the amine substituent at C-5 modulates potency . Comparison: The target compound lacks the methylsulfonyl group but retains the imidazo[2,1-b]thiazole core, suggesting divergent target specificity.

Benzamide-Linked Imidazo[2,1-b]Thiazoles in Multi-Target Therapies

  • 2,6-Difluoro-N-(3-(5-(2-(3-Morpholinophenylamino)Pyrimidin-4-yl)Imidazo[2,1-b]Thiazol-6-yl)Phenyl)Benzamide Structure: Features a pyrimidinyl group at C-5 of the imidazo[2,1-b]thiazole and a morpholine-substituted aniline. Comparison: The target compound’s simpler benzamide substituents may limit multi-target engagement but improve synthetic accessibility.

Fluorinated Imidazo[2,1-b]Thiazole-Benzamide Hybrids

  • 4-Fluoro-N-{[6-(4-Fluorophenyl)-2H,3H-Imidazo[2,1-B][1,3]Thiazol-5-YL]Methyl}Benzamide Structure: Fluorine atoms on both the benzamide and imidazo[2,1-b]thiazole-attached phenyl ring, with a methylene linker. Properties: Molecular weight = 371.4; enhanced lipophilicity due to fluorine atoms. Comparison: The target compound’s 2,4-difluoro substitution pattern may offer superior steric compatibility with hydrophobic binding pockets compared to mono-fluoro analogs .

Imidazo[2,1-b]Thiazoles with Modified Benzamide Substituents

  • 2-Ethoxy-N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)Benzamide Structure: Ethoxy group at the benzamide’s ortho position. Properties: Molecular weight = 363.4; the ethoxy group may enhance solubility but reduce metabolic stability compared to fluorine .

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight Biological Target Key Findings References
Target Compound 2,4-Difluoro benzamide ~370-380* Not specified Structural similarity to kinase/COX inhibitors
6a (COX-2 Inhibitor) C-5 dimethylaminomethyl, methylsulfonyl - COX-2 IC50 = 0.08 µM, SI = 313.7
2,6-Difluoro-HER2/CD221 Inhibitor Pyrimidinyl, morpholinophenyl - HER2, CD221 Dual kinase inhibition
4-Fluoro-Benzamide Analogue 4-Fluoro benzamide, methylene linker 371.4 Not specified Enhanced lipophilicity
2-Ethoxy-Benzamide Derivative Ortho-ethoxy benzamide 363.4 Not specified Improved solubility

*Estimated based on structural analogs.

Actividad Biológica

2,4-Difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with difluoro and imidazo-thiazole substitutions. Its molecular formula is C19H13F2N3SC_{19}H_{13}F_2N_3S, and it has a molecular weight of 365.39 g/mol. The presence of electron-withdrawing groups (like difluoro) and heterocyclic structures (like imidazo[2,1-b]thiazole) is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors associated with inflammatory and immune responses.
  • Antimicrobial Activity : The imidazo-thiazole moiety is known for its antimicrobial properties, which may contribute to the compound's effectiveness against certain pathogens.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with imidazo-thiazole groups have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, a related compound demonstrated an IC50 of 6.26 ± 0.33 μM against HCC827 cells .
CompoundCell LineIC50 (μM)
This compoundHCC8276.26 ± 0.33
Related CompoundNCI-H3586.48 ± 0.11

Antimicrobial Activity

The imidazo-thiazole structure is associated with antimicrobial properties. In studies involving derivatives of thiazole compounds:

  • Bacterial Inhibition : Compounds showed promising activity against various bacterial strains comparable to standard antibiotics like norfloxacin .

Antioxidant Activity

Research indicates that similar compounds possess antioxidant properties that can mitigate oxidative stress in cells, contributing to their therapeutic potential in diseases linked to oxidative damage .

Case Studies

  • Antitumor Efficacy : A study on imidazo-thiazole derivatives highlighted their ability to inhibit tumor growth in xenograft models, showcasing their potential as lead compounds for cancer therapy .
  • Antimicrobial Screening : A series of thiazole derivatives were tested against multiple bacterial strains, revealing significant antimicrobial activity that supports the further development of related compounds .

Q & A

Basic: What are the optimal synthetic routes for 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how can purity be maximized?

Answer:
Synthesis typically involves multi-step reactions starting with imidazo[2,1-b]thiazole intermediates. Key steps include:

  • Coupling Reactions : Fluorinated benzamide groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using catalysts like triethylamine or palladium complexes in solvents such as DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity.
  • Characterization : NMR (1H/13C) confirms structural integrity, while HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced: How do structural modifications at the imidazo[2,1-b]thiazole core influence the compound's COX-2 inhibitory activity?

Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., methylsulfonyl at C-5) enhances COX-2 selectivity. For example, a Mannich base derivative achieved IC50 = 0.07 µM for COX-2, with a selectivity index (SI) of 217.1 .
  • Molecular Docking : Computational studies (e.g., AutoDock Vina) predict interactions with COX-2's hydrophobic pocket. Modifications at C-5 improve binding affinity by aligning with Arg513 and Tyr355 residues .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H NMR identifies fluorine coupling patterns (e.g., 2,4-difluoro protons), while 13C NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 399.08) .
  • X-ray Crystallography : Resolves spatial configuration, critical for validating synthetic accuracy .

Advanced: How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

Answer:

  • Bioavailability Studies : Assess plasma stability (e.g., half-life in rodent models) and blood-brain barrier penetration using LC-MS .
  • Metabolic Profiling : Identify degradation products via hepatocyte incubation and LC-HRMS. Prodrug strategies (e.g., esterification) may enhance stability .
  • Formulation Optimization : Nanoencapsulation (liposomes or PLGA nanoparticles) improves solubility and target tissue delivery .

Advanced: What computational methods are effective in predicting the compound's interaction with sirtuin targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to SIRT1's catalytic domain (e.g., 100 ns trajectories in GROMACS) to evaluate conformational stability .
  • QSAR Models : Use imidazo[2,1-b]thiazole derivatives to correlate substituent hydrophobicity (logP) with sirtuin activation. A higher logP (>3.5) often correlates with improved potency .

Basic: What in vitro assays are recommended for initial anti-cancer screening?

Answer:

  • Cell Viability Assays : MTT or CellTiter-Glo® on cancer lines (e.g., MCF-7, A549) with IC50 determination (48–72 hr exposure) .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and Western blot for cleaved caspase-3/9 .
  • Dose-Response Validation : Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced: What strategies address discrepancies in target selectivity across kinase inhibition assays?

Answer:

  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
  • Structural Optimization : Replace the benzamide group with a sulfonamide to reduce ATP-binding pocket interactions, as seen in similar imidazo[2,1-b]thiazole derivatives .

Basic: How is the compound's stability under varying pH conditions evaluated?

Answer:

  • Forced Degradation Studies : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor degradation via HPLC-UV.
  • Hydrolysis Resistance : The difluoro substitution enhances stability at physiological pH (7.4), but acidic conditions (pH < 3) may cleave the amide bond .

Advanced: What in silico tools predict metabolic hotspots for this compound?

Answer:

  • CYP450 Metabolism Prediction : Use StarDrop™ or Schrödinger’s ADMET Predictor to identify sites prone to oxidation (e.g., imidazo[2,1-b]thiazole C-6).
  • Metabolite Identification : Combine molecular docking with GLIDE scoring to prioritize metabolites detected in vitro .

Basic: What are the key considerations for designing SAR studies on this scaffold?

Answer:

  • Core Modifications : Vary substituents at the phenyl ring (e.g., electron-withdrawing vs. donating groups) and imidazo[2,1-b]thiazole positions (C-5/C-6).
  • Biological Testing : Screen analogs in parallel for COX-2 inhibition, cytotoxicity, and solubility. Use cluster analysis (e.g., PCA) to group compounds by activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.